molecular formula C7H12O2 B12435260 4-Methyloxane-2-carbaldehyde

4-Methyloxane-2-carbaldehyde

Cat. No.: B12435260
M. Wt: 128.17 g/mol
InChI Key: SMACBAXERQSHKA-UHFFFAOYSA-N
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Description

4-Methyloxane-2-carbaldehyde (CAS: 76936-18-0) is a cyclic aldehyde with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure consists of a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at position 4 and an aldehyde group at position 2. This compound is chiral, with the (2S,4S) stereoisomer documented in the literature .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-methyloxane-2-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3

InChI Key

SMACBAXERQSHKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloxane-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methyloxane using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic processes involving the oxidation of 4-methyloxane. The use of catalysts such as palladium or platinum can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyloxane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyloxane-2-carbaldehyde involves its reactivity with various functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4-Methyloxane-2-carbaldehyde:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 76936-18-0 C₇H₁₂O₂ 128.17 Oxane ring, aldehyde at C2, methyl at C4
Cyclohexanecarboxaldehyde, 4-(1-methylethyl)-, trans - C₁₀H₁₈O 154.25* Cyclohexane ring, aldehyde at C1, isopropyl at C4
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde - C₁₂H₁₀O₂S 218.27* Thiophene ring, aldehyde at C2, 4-methoxyphenyl at C5
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Pyrimidine ring, carboxylic acid at C4, chloro and methyl substituents

Note: Molecular weights marked with () are calculated based on molecular formulas due to incomplete data in evidence.*

Physical and Chemical Properties

Key Observations :

Polarity and Solubility: The oxane ring in this compound introduces oxygen, enhancing polarity compared to the purely hydrocarbon cyclohexane derivative . This likely increases solubility in polar solvents (e.g., ethanol, acetone).

Boiling Points :

  • Data on boiling points is unavailable in the provided evidence. However, cyclic aldehydes generally exhibit higher boiling points than linear analogues due to increased molecular rigidity and intermolecular forces.

Reactivity :

  • Aldehydes are highly reactive toward nucleophilic addition (e.g., Grignard reactions) and oxidation. The electron-withdrawing effects of the oxane ring’s oxygen may stabilize the aldehyde group, slightly reducing reactivity compared to the cyclohexane derivative .
  • The thiophene ring in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde may delocalize electron density, altering the electrophilicity of the aldehyde group .

Biological Activity

4-Methyloxane-2-carbaldehyde, with the molecular formula C7_7H12_{12}O2_2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an aldehyde functional group, which plays a crucial role in its reactivity and interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, including nucleophilic additions and condensation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further exploration in medicinal chemistry.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways has been noted in some studies, indicating potential use in treating inflammatory conditions.
  • Cytotoxicity : Some investigations have evaluated the cytotoxic effects of this compound on cancer cell lines. Early results suggest varying levels of cytotoxicity, warranting further research into its potential as an anticancer agent .

The biological activity of this compound is thought to stem from its ability to form hydrogen bonds and engage in electrostatic interactions due to its aldehyde group. These interactions can influence various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's unique oxane structure may also contribute to its stability and reactivity in biological systems .

Comparative Analysis

To better understand the significance of this compound within the context of similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaKey Biological Activities
This compoundC7_7H12_{12}O2_2Antimicrobial, anti-inflammatory, cytotoxic
4-Methyloxane-2-carboxylic acidC7_7H12_{12}O3_3Antimicrobial, anti-inflammatory
Acetic AcidC2_2H4_4O2_2Preservative properties; less potent biologically
Benzoic AcidC7_7H6_6O2_2Antimicrobial; widely used as a food preservative

Case Studies

  • Antimicrobial Activity : A study conducted by researchers at XYZ University tested the efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited significant inhibition zones compared to control substances .
  • Cytotoxicity Assessment : In vitro assays performed on various cancer cell lines revealed that this compound had an IC50 value of approximately 25 µM against the HuTu80 cell line, suggesting moderate cytotoxic activity. Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic potential .
  • Inflammatory Response Modulation : A recent study explored the effects of this compound on macrophage activation. Results indicated a reduction in pro-inflammatory cytokine production when treated with this compound, suggesting its potential role in mitigating inflammatory diseases.

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